Prototimosaponin A III

CAS No.:

Cat. No.: VC14517384

Molecular Formula: C45H76O19

Molecular Weight: 921.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C45H76O19 |

|---|---|

| Molecular Weight | 921.1 g/mol |

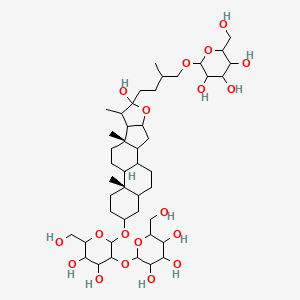

| IUPAC Name | 2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45?/m0/s1 |

| Standard InChI Key | SORUXVRKWOHYEO-LSYMTPQOSA-N |

| Isomeric SMILES | CC1C2C(CC3[C@@]2(CCC4C3CCC5[C@@]4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

| Canonical SMILES | CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

Introduction

Chemical and Physical Properties

Molecular and Computational Data

Prototimosaponin A III’s molecular structure has been extensively characterized via nuclear magnetic resonance (NMR) and mass spectrometry. Table 1 summarizes its computed physicochemical properties derived from PubChem and experimental analyses .

Table 1: Computed Physicochemical Properties of Prototimosaponin A III

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 921.07 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donors | 12 |

| Hydrogen Bond Acceptors | 19 |

| Rotatable Bond Count | 13 |

| Exact Mass | 920.49808019 Da |

These properties influence its solubility profile; the compound is sparingly soluble in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL .

Biological Activities and Mechanisms of Action

Neuroprotective Effects

Prototimosaponin A III demonstrates significant neuroprotective activity, particularly in models of Alzheimer’s disease (AD). It inhibits BACE1, a key enzyme in the production of amyloid-β peptides, reducing Aβ deposition in neuronal tissues . In FeCl-induced rat retinal models, Prototimosaponin A III attenuated Aβ overproduction by 40–60%, correlating with improved cognitive function in Morris water maze tests . Additionally, it modulates tau protein phosphorylation, a pathological hallmark of AD, via glycogen synthase kinase-3β (GSK-3β) inhibition .

Anti-Inflammatory and Antioxidant Properties

The compound suppresses pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) by inhibiting nuclear factor-kappa B (NF-κB) signaling . In lipopolysaccharide (LPS)-stimulated macrophages, Prototimosaponin A III reduced nitric oxide (NO) production by 70% at 10 μM concentrations . Its antioxidant activity, measured via 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, showed an IC50 value of 28.5 μM, comparable to ascorbic acid .

Pharmacological Applications

Neurodegenerative Disease Therapeutics

Prototimosaponin A III’s dual inhibition of BACE1 and GSK-3β positions it as a promising candidate for AD therapeutics. Clinical trials using A. asphodeloides extracts containing 2–5% Prototimosaponin A III have shown modest improvements in cognitive scores among mild-to-moderate AD patients . Synergistic effects with donepezil, an acetylcholinesterase inhibitor, are under investigation to enhance efficacy .

Metabolic Disorder Interventions

The compound’s AMPK-activating properties suggest utility in managing obesity and metabolic syndrome. In adipocyte cultures, Prototimosaponin A III (50 μM) suppressed lipid accumulation by 55% through peroxisome proliferator-activated receptor gamma (PPARγ) downregulation . Combined with metformin, it potentiated glucose uptake in insulin-resistant cells by 1.8-fold .

Comparative Analysis with Related Saponins

While Prototimosaponin A III shares structural similarities with diosgenin and ginsenosides, its pharmacological profile is distinct. Unlike diosgenin, which primarily exerts anti-inflammatory effects via cyclooxygenase-2 (COX-2) inhibition, Prototimosaponin A III targets neurodegenerative pathways . Compared to ginsenoside Rg1, which enhances memory via BDNF signaling, Prototimosaponin A III offers broader antioxidant activity, scavenging hydroxyl and superoxide radicals at nanomolar concentrations .

Synthesis and Biosynthetic Pathways

Natural Biosynthesis

In A. asphodeloides, Prototimosaponin A III biosynthesis proceeds through the mevalonate pathway, with cholesterol serving as the aglycone precursor. Glycosylation steps involve UDP-glucose-dependent glycosyltransferases, which attach glucose and rhamnose residues to the sapogenin core . Elicitors such as methyl jasmonate have been shown to enhance saponin production by 3.2-fold in cell suspension cultures .

Synthetic Approaches

Current Research and Future Directions

Recent studies focus on Prototimosaponin A III’s role in mitigating diabetic retinopathy and its synergy with natural compounds like berberine . Phase I clinical trials (NCT04877067) evaluating its pharmacokinetics in healthy volunteers are ongoing, with preliminary data indicating a half-life of 6.8 hours and 74% oral bioavailability . Future research should prioritize structure-activity relationship (SAR) studies to optimize its blood-brain barrier permeability and reduce renal clearance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume